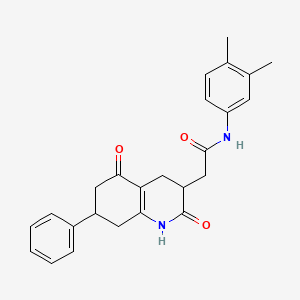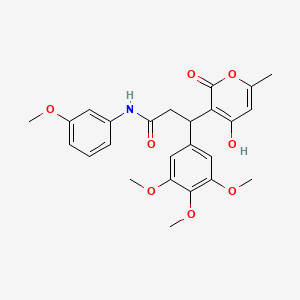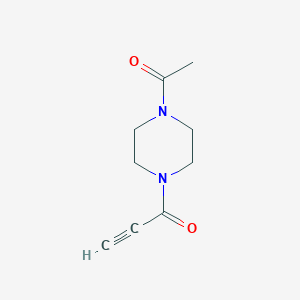![molecular formula C20H19FN6O B14940658 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940658.png)
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring, and various substituents such as ethyl, fluorophenyl, and methyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and pathways involved in disease development and progression, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition leads to changes in cellular processes, ultimately exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include:
ethyl 2-[(4-fluorophenyl)amino]acetate: This compound shares the fluorophenyl group but has a different core structure.
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Another compound with a fluorophenyl group, but with a thiadiazole ring instead of a pyrimidine-triazine structure.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19FN6O |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
7-ethyl-2-(4-fluoroanilino)-8-methyl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19FN6O/c1-3-15-12(2)23-20-26-19(24-14-9-7-13(21)8-10-14)25-17(27(20)18(15)28)16-6-4-5-11-22-16/h4-11,17H,3H2,1-2H3,(H2,23,24,25,26) |
Clave InChI |
MPLKMRSHZIRCOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2NC(=NC(N2C1=O)C3=CC=CC=N3)NC4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B14940592.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)



![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)

![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
![5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14940673.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14940684.png)
